2,4-Dimethyl-3-nitrobenzonitrile
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Overview
Description
“2,4-Dimethyl-3-nitrobenzonitrile” is likely a nitro derivative of benzonitrile, which is an aromatic compound . The “2,4-Dimethyl” indicates that there are methyl groups on the 2nd and 4th carbons of the benzene ring, and the “3-nitro” suggests a nitro group on the 3rd carbon .
Synthesis Analysis
The synthesis of nitrobenzonitriles generally involves the reaction of the corresponding benzaldehyde with hydroxylamine hydrochloride . The reaction is typically carried out in a solvent like DMSO at elevated temperatures .Molecular Structure Analysis
The molecular structure of “this compound” would be expected to have a benzene ring as the core structure, with methyl groups attached to the 2nd and 4th carbons, and a nitro group attached to the 3rd carbon .Chemical Reactions Analysis
Nitrobenzonitriles can undergo various reactions depending on the conditions. For example, they can participate in nucleophilic substitution reactions at the benzylic position .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be expected to be similar to those of other nitrobenzonitriles. These might include a relatively high density, good solubility in organic solvents, and a strong absorption in the UV-visible spectrum due to the presence of the nitro group .Scientific Research Applications
Reactions and Molecular Transformations :
- Fischer and Greig (1973) discussed the reactions of dimethylbenzonitriles, including those similar to 2,4-Dimethyl-3-nitrobenzonitrile, with nitric acid in acetic anhydride. This process yields nitroacetoxy adducts and subsequently, the original dimethylbenzonitrile and its nitro derivatives through thermolysis (Fischer & Greig, 1973).
- The study by Palafox et al. (2022) on base pairs of 4-amino-3-nitrobenzonitrile provides insights into the flexibility and dipole moments of these pairs, which are crucial in understanding DNA/RNA helix formation. They also proposed new mutagenic modified nucleosides as potential antiviral prodrugs (Palafox et al., 2022).
Physical and Chemical Properties :
- Jiménez et al. (2002) conducted a thermophysical study on the behavior of nitrobenzonitriles, which can provide valuable insights into the properties of this compound. They measured temperatures, enthalpies, and entropies of fusion processes for these compounds (Jiménez et al., 2002).
- A study on the hydrogenation of nitrobenzonitriles using Raney nickel catalyst by Koprivova and Červený (2008) reveals important aspects of the hydrogenation process, which could be relevant for understanding reactions involving this compound (Koprivova & Červený, 2008).
Structural Analysis and Spectroscopy :
- The work by Graneek et al. (2018) on the rotational spectra of nitrobenzonitriles, including their large dipole moments and structural determinations, is significant for understanding the molecular structure of similar compounds like this compound (Graneek et al., 2018).
- Sert et al. (2013) investigated the vibrational frequencies of 4-chloro-3-nitrobenzonitrile, which could provide comparative insights into the vibrational properties of this compound (Sert et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for “2,4-Dimethyl-3-nitrobenzonitrile” would likely depend on its specific applications. Nitrobenzonitriles have been used in the synthesis of various bioactive molecules , so potential future directions could involve exploring new synthetic routes or applications in medicinal chemistry.
Properties
IUPAC Name |
2,4-dimethyl-3-nitrobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-3-4-8(5-10)7(2)9(6)11(12)13/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZSWXDYLOPJRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C#N)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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